beta-N-Methylamino-L-alanine

Neurotoxicity Isomer Comparison ALS/PDC

β-N-Methylamino-L-alanine (BMAA; CAS 15920-93-1) is the essential, non-substitutable L-enantiomer neurotoxin standard for ALS/PDC research and environmental monitoring. Generic analogs like D-BMAA, AEG, and 2,4-DAB target different receptors (AMPA vs. NMDA) and exhibit vastly different neurotoxic potencies, invalidating their use as replacements. Procuring this specific, high-purity (≥95%) compound is critical for generating reproducible excitotoxic injury models in neuronal cultures and for achieving isomer-specific quantification at ng/g levels via HPLC-MS/MS in complex matrices like cyanobacterial blooms and biological tissues. Ensure experimental validity by using the definitive standard.

Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
CAS No. 15920-93-1
Cat. No. B101126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-N-Methylamino-L-alanine
CAS15920-93-1
Synonyms2-amino-3(methylamino)propionic acid
alpha-amino-beta-methylaminopropionate
beta-methylamino-L-alanine
beta-N-methylamino-L-alanine
L-BMAA
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCNCC(C(=O)O)N
InChIInChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)/t3-/m0/s1
InChIKeyUJVHVMNGOZXSOZ-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMAA (CAS 15920-93-1) for Neurodegenerative Disease Research: A Defined Analytical Reference Standard


β-N-Methylamino-L-alanine (BMAA; CAS 15920-93-1) is a non-proteinogenic amino acid neurotoxin [1]. Primarily produced by diverse taxa of cyanobacteria [2], BMAA can biomagnify through food webs, reaching high concentrations in organisms such as cycad seeds, fish, and potentially humans [3]. It has been implicated as an environmental risk factor in the etiology of sporadic neurodegenerative diseases, particularly the amyotrophic lateral sclerosis/Parkinsonism-dementia complex (ALS/PDC) [4]. As a laboratory standard, BMAA is supplied as a white solid with a molecular formula of C₄H₁₀N₂O₂ and a molecular weight of 118.13 g/mol . Its hydrochloride salt (BMAA·HCl) is a common, highly pure (>97%) form used for analytical method development and biological assays .

Why Generic BMAA Analogs Are Not Interchangeable in ALS/PDC Research


Substituting β-N-methylamino-L-alanine (BMAA) with a generic structural analog or a different isomer is scientifically invalid due to profound, well-documented differences in neurotoxic potency and mechanism of action. While multiple isomers and related compounds exist in nature, they are not functionally equivalent. For instance, the D-enantiomer of BMAA (D-BMAA), the isomer 2,4-diaminobutyric acid (2,4-DAB), and N-(2-aminoethyl)glycine (AEG) are often co-produced by cyanobacteria [1]. However, critical comparative studies have established a distinct hierarchy of neurotoxicity where BMAA is consistently the least potent, with AEG and 2,4-DAB exhibiting significantly greater toxicity [2]. Furthermore, the enantiomers of BMAA itself target different receptor systems, with L-BMAA acting primarily through NMDA receptors [3] and D-BMAA acting through AMPA receptors [4]. These divergent mechanisms and potencies mean that using an undefined mixture or the wrong analog would introduce uncontrollable variability into any experimental system. Therefore, for research requiring precise, reproducible neurotoxic insults or for accurate quantification as an analytical standard, the specific use of highly pure β-N-methylamino-L-alanine is an absolute, non-negotiable requirement.

Quantitative Differential Evidence for BMAA vs. Structural Analogs: Potency, Enantioselectivity, and Synergy


Comparative Neurotoxic Potency: L-BMAA vs. AEG, DAB, and D-BMAA in Primary Cortical Neurons

In a direct head-to-head comparison using murine primary cortical cultures, L-BMAA was found to be the least potent neurotoxin among four structurally related isomers and analogs [1]. The study quantified toxicity after 24-hour exposures, establishing a clear and reproducible potency hierarchy: AEG > DAB > D-BMAA > L-BMAA [1]. This finding is crucial as it demonstrates that AEG is a more potent and potentially overlooked neurotoxin, underscoring the need for specific, well-characterized standards for each compound.

Neurotoxicity Isomer Comparison ALS/PDC

In Vivo Neurotoxic Potency: BMAA vs. 2,4-DAB in a Zebrafish Model of Neurodegeneration

An in vivo study using larval zebrafish directly compared the neurotoxic effects of BMAA and its isomer 2,4-diaminobutyric acid (2,4-DAB) [1]. The study found 2,4-DAB to be significantly more potent, decreasing larval viability by approximately 50% at 6 days post-fertilization (dpf) at the tested concentrations, whereas BMAA did not cause significant mortality under the same conditions [1]. Both compounds caused neurotoxic effects, but 2,4-DAB was clearly the more potent of the two in this whole-organism model [1].

In Vivo Neurotoxicity Zebrafish Model 2,4-DAB

Enantiomer-Specific Receptor Activation: L-BMAA (NMDA) vs. D-BMAA (AMPA)

The neurotoxicity of BMAA is enantiomer-specific with respect to its primary mechanism of action. L-BMAA is a well-characterized agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor [1]. In contrast, studies have demonstrated that the D-enantiomer, D-BMAA, induces toxicity through a different pathway, primarily mediated by AMPA/kainate receptors, and does not act as an NMDA agonist [2]. Chiral analysis of cerebrospinal fluid in vervets even showed that the free BMAA in the central nervous system was the D-enantiomer, suggesting in vivo racemization and distinct toxicodynamics [2].

Receptor Pharmacology Enantioselectivity Excitotoxicity

Synergistic Neurotoxicity: Combined Exposure to BMAA and 2,4-DAB vs. Individual Isomers

In human SH-SY5Y neuroblastoma cells, the combination of equimolar concentrations of BMAA and its isomer 2,4-diaminobutyric acid (2,4-DAB) resulted in significantly greater cell death than exposure to either compound alone [1]. Cell viability assays revealed that this specific combination was the most toxic of all tested combinations and exceeded the individual effects of the isomers [1]. This suggests a potential synergistic or additive mechanism of toxicity that is not observed with BMAA in isolation.

Combined Toxicity Synergy Neuroblastoma

Definitive Applications for BMAA (CAS 15920-93-1) as a Research Tool


Analytical Chemistry: High-Purity Standard for LC-MS/MS Quantification of BMAA in Complex Environmental Matrices

As established in Section 3, the significant differences in potency and mechanism between BMAA and its analogs (e.g., AEG, DAB, D-BMAA) necessitate accurate, isomer-specific quantification. In this scenario, high-purity β-N-methylamino-L-alanine (≥97%) serves as the definitive external calibration standard for validated analytical methods such as HPLC-MS/MS [1]. Its use is critical for developing and validating methods to accurately measure low concentrations (ng/g to µg/g range) of BMAA in complex samples like cyanobacterial blooms, water supplies, and biological tissues, while reliably distinguishing it from co-occurring and more toxic isomers [2]. The use of a stable isotope-labeled internal standard, such as ¹⁵N-BMAA, further enhances quantification robustness [3].

In Vitro Disease Modeling: Defined NMDA-Mediated Excitotoxicity in Primary Neuronal Cultures

For researchers investigating the NMDA receptor-mediated component of ALS/PDC pathogenesis, L-BMAA is the required tool compound. As detailed in Section 3, its specific activity as an NMDA receptor agonist [1] distinguishes it from its enantiomer D-BMAA, which acts via AMPA receptors [2]. In controlled in vitro experiments using primary cortical or motor neuron cultures, L-BMAA can be applied at defined concentrations to induce a specific, reproducible pattern of excitotoxic injury [3]. This allows for the targeted study of downstream signaling pathways, mitochondrial dysfunction, and protein misincorporation events that are specifically linked to NMDA receptor overactivation, providing a cleaner mechanistic signal than would be possible with a racemic mixture or more potent, non-specific analog.

Environmental Toxicology: Investigating Synergistic Neurotoxicity of Cyanobacterial Metabolite Mixtures

Evidence presented in Section 3 demonstrates that BMAA acts synergistically with its co-occurring isomer 2,4-DAB to produce greater neurotoxicity than either compound alone [1]. This application scenario involves the use of highly pure BMAA and 2,4-DAB as individual, well-defined components to create controlled mixture exposures in vitro (e.g., SH-SY5Y neuroblastoma cells) or in vivo (e.g., zebrafish larvae). This approach allows environmental toxicologists to move beyond single-toxin risk assessments and accurately model the complex, interactive effects of cyanobacterial blooms. Procuring high-purity individual standards is therefore essential for generating data that reflects real-world exposure scenarios and for informing public health risk assessments related to harmful algal blooms.

Method Development: Production and Quality Control of Stable Isotope-Labeled Internal Standards

The need for precise and robust quantification of BMAA, separate from its isomers, has driven the development and use of stable isotope-labeled internal standards like ¹⁵N-BMAA [1]. In this industrial application scenario, unlabeled, high-purity BMAA serves as the critical starting material or reference point for synthesizing and quality-controlling these labeled standards. Analytical labs and kit manufacturers require certified BMAA reference material to verify the identity and purity of their ¹⁵N-BMAA or D3-BMAA products [2]. The use of this defined standard ensures the accuracy of internal standardization methods, which are essential for correcting for matrix effects and achieving the low limits of detection required for monitoring BMAA in environmental and food safety applications [3].

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